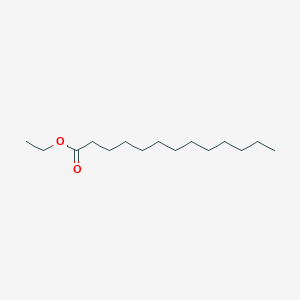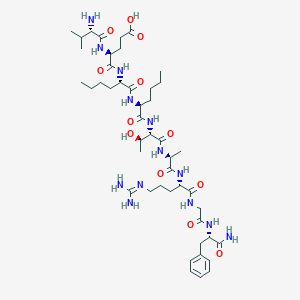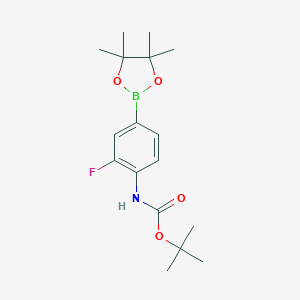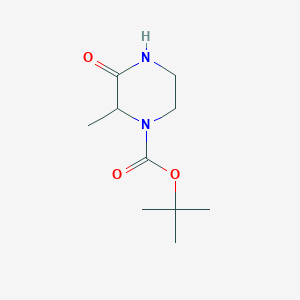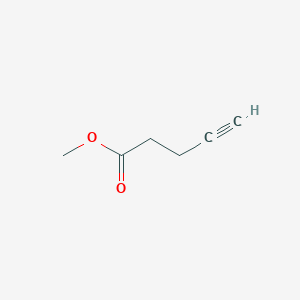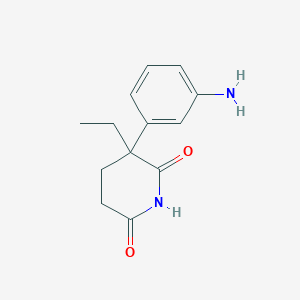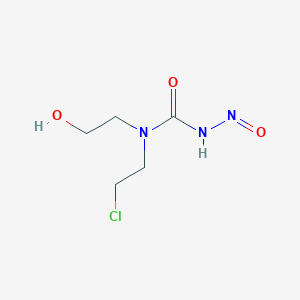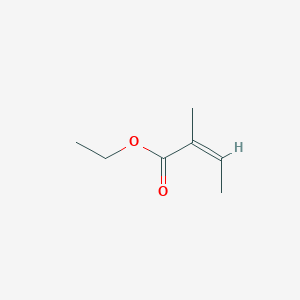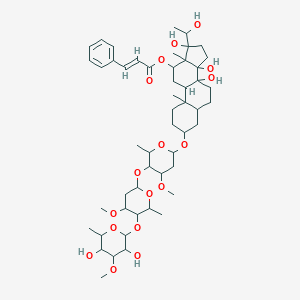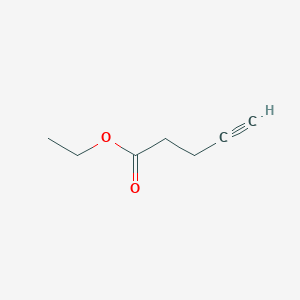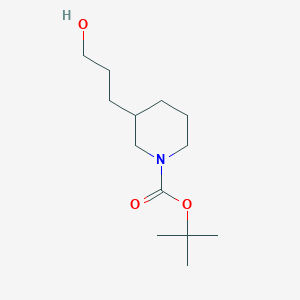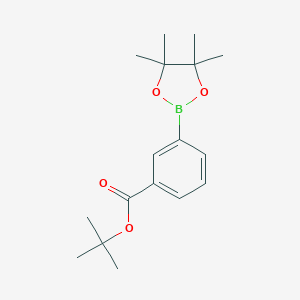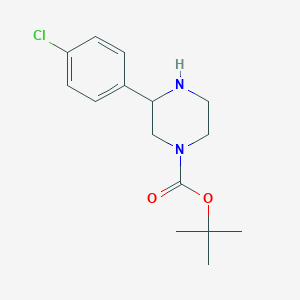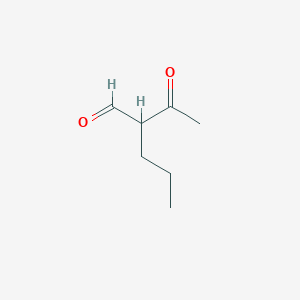
2-Acetylpentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylpentanal, also known as 2-AP, is a chemical compound that belongs to the family of aldehydes. It is an organic molecule with a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol. 2-AP is a colorless liquid with a sweet, fruity odor and is used in the food and fragrance industries. It is also used in scientific research for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-Acetylpentanal is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, scavenge free radicals, and disrupt the cell membrane of microorganisms.
Biochemische Und Physiologische Effekte
2-Acetylpentanal has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, inhibit the activity of pro-inflammatory enzymes, and enhance the activity of antioxidant enzymes. It has also been shown to exhibit antifungal and antibacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Acetylpentanal in lab experiments is its low toxicity and high solubility in water and organic solvents. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Acetylpentanal. One area of interest is its potential as a natural alternative to synthetic antioxidants in the food industry. Another area of interest is its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies on its antimicrobial properties could lead to the development of new antibiotics.
Synthesemethoden
The synthesis of 2-Acetylpentanal can be achieved through the oxidation of 2-pentanol using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium dichromate. The reaction is typically carried out in a solvent such as acetone or dichloromethane under reflux conditions.
Wissenschaftliche Forschungsanwendungen
2-Acetylpentanal has been extensively studied for its biological activities, including its anti-inflammatory, antioxidant, and antimicrobial properties. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and exhibit antibacterial and antifungal activities.
Eigenschaften
CAS-Nummer |
139548-85-9 |
|---|---|
Produktname |
2-Acetylpentanal |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2-acetylpentanal |
InChI |
InChI=1S/C7H12O2/c1-3-4-7(5-8)6(2)9/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
USCRCEPKFITYDL-UHFFFAOYSA-N |
SMILES |
CCCC(C=O)C(=O)C |
Kanonische SMILES |
CCCC(C=O)C(=O)C |
Synonyme |
Pentanal, 2-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




